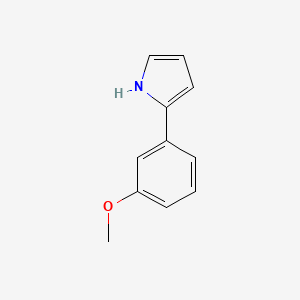

2-(3-Methoxyphenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H11NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2-8,12H,1H3 |

InChI Key |

AZAPNBMJUCBTIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl 1h Pyrrole

Established and Emerging Synthetic Routes

The construction of the 2-(3-Methoxyphenyl)-1H-pyrrole scaffold can be achieved through several distinct and powerful synthetic strategies. These methods range from the convergent assembly of multiple components in a single pot to sophisticated metal-catalyzed cross-couplings and classic condensation reactions. Each approach offers unique advantages concerning precursor availability, operational simplicity, and substrate scope.

Multicomponent Reaction Approaches for Pyrrole (B145914) Synthesis

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation, adhering to the principles of atom economy and green chemistry. While a specific one-pot, three-component synthesis leading directly to this compound is not extensively documented in dedicated studies, the general applicability of MCRs for polysubstituted pyrroles is well-established. For instance, a catalyst-free, three-component reaction of amines, aromatic aldehydes, and α-ketoamides has been shown to produce highly functionalized 2,3-dihydropyrroles, which can be precursors to aromatic pyrroles. researchgate.net Another powerful approach involves the reaction between α-hydroxyketones, oxoacetonitriles, and anilines, which provides a concise route to various pyrrole-based drug candidates. ntu.edu.sg Adapting these methodologies using precursors like 2-hydroxy-1-(3-methoxyphenyl)ethan-1-one (B3058044) could theoretically provide access to derivatives of the target compound.

The general principle of these reactions involves the in-situ formation of key intermediates that subsequently undergo cyclization and dehydration to furnish the aromatic pyrrole core. The versatility of MCRs allows for the introduction of various substituents, and the 3-methoxyphenyl (B12655295) group can be incorporated through the appropriate choice of an aldehyde or ketone precursor.

Palladium-Mediated Coupling Strategies in Pyrrole Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, in particular, is a powerful tool for the synthesis of 2-arylpyrroles. This strategy typically involves the reaction of a pyrrole derivative bearing a leaving group (such as a halogen or triflate) at the 2-position with an arylboronic acid.

For the synthesis of this compound, this would involve the coupling of a 2-halopyrrole (e.g., 2-bromopyrrole or 2-iodopyrrole), often with the nitrogen protected, with 3-methoxyphenylboronic acid. The reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand, in the presence of a base.

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Product |

| N-Protected 2-Bromopyrrole | 3-Methoxyphenylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | N-Protected this compound |

This methodology allows for the late-stage introduction of the aryl group, which is advantageous when working with complex pyrrole substrates. The efficiency of the coupling is dependent on the choice of catalyst, ligand, base, and solvent system. nih.govnih.gov

Cycloaddition Reactions for Pyrrole Ring Construction (e.g., [3+2] Cycloaddition)

Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic compounds. The [3+2] cycloaddition, in particular, is a well-established method for constructing five-membered rings like pyrroles. One of the most prominent examples is the Van Leusen pyrrole synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor. nih.gov When an appropriate α,β-unsaturated ketone or ester bearing the 3-methoxyphenyl group is used, this reaction can lead to the formation of the target pyrrole.

The reaction proceeds through the initial formation of a 1,3-dipole from TosMIC, which then undergoes a [3+2] cycloaddition with the alkene. Subsequent elimination of p-toluenesulfinic acid and aromatization yields the pyrrole ring. The substitution pattern of the final product is dictated by the structure of the starting Michael acceptor. While this method is powerful, it often leads to pyrroles with substitution at the 3- and 4-positions, requiring careful selection of precursors to achieve the desired 2-aryl substitution pattern.

Paal-Knorr and Related Condensation Reactions

The Paal-Knorr synthesis is a classical and highly reliable method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgrgmcet.edu.in For the synthesis of this compound, the requisite precursor would be 1-(3-methoxyphenyl)-1,4-butanedione.

The reaction is typically carried out under acidic conditions, which facilitate the formation of a hemiaminal intermediate, followed by cyclization and dehydration to afford the aromatic pyrrole. organic-chemistry.org A key challenge in this approach is often the synthesis of the unsymmetrical 1,4-dicarbonyl precursor itself. Despite this, the Paal-Knorr reaction remains a fundamental and widely used method due to its simplicity and effectiveness. researchgate.net Research has shown that the electronic nature of substituents on the aryl ring can influence the reaction rate, with electron-withdrawing groups generally accelerating the cyclization, while electron-donating groups like methoxy (B1213986) can have a retarding effect. organic-chemistry.org

| 1,4-Dicarbonyl Precursor | Amine Source | Catalyst / Conditions | Product |

| 1-(3-Methoxyphenyl)-1,4-butanedione | NH₄OAc or NH₃ | Acetic Acid, heat | This compound |

Catalyst-Free Annulation Methods

In the pursuit of more sustainable and environmentally benign synthetic methods, catalyst-free reactions have garnered significant attention. These reactions often proceed under thermal or microwave conditions, avoiding the cost and potential toxicity associated with metal catalysts. For pyrrole synthesis, catalyst-free annulation methods can involve the reaction of suitably functionalized precursors that are designed to undergo spontaneous or thermally induced cyclization.

An example of a catalyst-free approach is the three-component synthesis of highly functionalized 2,3-dihydropyrroles from amines, aromatic aldehydes, and α-ketoamides, which proceeds without the need for a catalyst. researchgate.net While this specific example yields a dihydropyrrole, subsequent oxidation could provide the aromatic pyrrole. The development of direct, catalyst-free annulation routes to 2-arylpyrroles is an active area of research, driven by the desire for operational simplicity and reduced environmental impact.

Synthesis from Specific Precursors and Building Blocks

Beyond the general strategies, this compound can be synthesized from specific, readily available starting materials. A prominent precursor for the introduction of the 3-methoxyphenyl moiety is 3-methoxyacetophenone (also known as 1-(3-methoxyphenyl)ethanone).

One modern approach involves the reaction of tosylhydrazones, derived from ketones like 3-methoxyacetophenone, with terminal alkynes. This method, often catalyzed by a transition metal, proceeds through the in-situ generation of a diazo compound, which then undergoes a cascade of reactions including carbene formation and annulation with the alkyne to construct the pyrrole ring. This strategy allows for a modular assembly of the pyrrole from simple building blocks.

Another strategy involves a Pd(II)-catalyzed C-C coupling reaction between substituted aliphatic nitriles and arylboronic acids, followed by an in-situ cyclodehydration to provide 3-substituted 2-aryl-1H-pyrroles. organic-chemistry.org While this specific literature example leads to a 3-substituted product, modifications of this approach could potentially be adapted for the synthesis of this compound.

Functionalization Strategies and Derivatization of this compound

The chemical scaffold of this compound offers multiple sites for synthetic modification, allowing for the generation of a diverse array of derivatives. Functionalization can be targeted at three main regions of the molecule: the pyrrole nucleus, the methoxyphenyl moiety, and the pyrrole nitrogen atom. These transformations enable the systematic exploration of the chemical space around this core structure for various applications.

Electrophilic Substitution Reactions on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. onlineorganicchemistrytutor.com Compared to benzene (B151609), pyrroles are significantly more reactive. onlineorganicchemistrytutor.com In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 or C5 positions (the α-positions) because the resulting cationic intermediate (arenium ion) is more stabilized by resonance, with three possible resonance structures, compared to attack at the C3 or C4 positions (β-positions), which yields an intermediate with only two resonance structures. quora.com

For this compound, the C2 position is already occupied. Therefore, electrophilic substitution is strongly directed to the electronically equivalent C5 position. Common electrophilic substitution reactions applicable to this scaffold include halogenation and formylation.

Halogenation: The introduction of halogen atoms onto the pyrrole ring can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of pyrroles. researchgate.net In the case of 2-substituted pyrroles, bromination is expected to proceed selectively at the C5 position. Similarly, chlorination can be achieved with reagents like N-chlorosuccinimide (NCS). researchgate.net

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring and is particularly effective for pyrroles. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. chemistrysteps.com For this compound, this reaction would yield this compound-5-carbaldehyde. The Vilsmeier-Haack reaction is a valuable tool as the resulting aldehyde can serve as a versatile handle for further synthetic transformations.

Table 1: Examples of Electrophilic Substitution Reactions on 2-Aryl-1H-pyrroles This table presents data from compounds structurally related to this compound to illustrate typical reaction outcomes.

| Starting Material | Reagent(s) | Product | Position of Substitution | Reference |

| 2-Phenyl-1H-pyrrole | NBS, THF | 2-Phenyl-5-bromo-1H-pyrrole | C5 | researchgate.net |

| 2-Phenyl-1H-pyrrole | POCl₃, DMF | 2-Phenyl-1H-pyrrole-5-carbaldehyde | C5 | chemistrysteps.com |

| 2-Chloropyrrole | POCl₃, DMF | 2-Chloro-5-formylpyrrole & side products | C5 | researchgate.net |

Modifications of the Methoxyphenyl Moiety

The methoxyphenyl group provides another avenue for derivatization, primarily through cleavage of the methyl ether or by electrophilic substitution on the phenyl ring.

O-Demethylation: The conversion of the methoxy group (-OCH₃) to a hydroxyl group (-OH) is a common and synthetically important transformation. This O-demethylation unmasks a reactive phenol, which can be used for subsequent reactions such as etherification, esterification, or as a key pharmacophoric element. Several reagents are known to effectively cleave aryl methyl ethers under various conditions. chem-station.com

Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose, often used at low temperatures. chem-station.com Brønsted acids, such as concentrated hydrobromic acid (HBr), can also achieve demethylation, typically at elevated temperatures. chem-station.com Another approach involves the use of salts like lithium bromide (LiBr) in an acidic medium, which can facilitate the cleavage under moderate conditions. nih.gov Biocatalytic methods employing enzymes like veratrol-O-demethylase offer a milder, oxygen-free alternative for regioselective demethylation. researchgate.netacs.org

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent(s) | Typical Conditions | Mechanism/Notes | Reference |

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Strong Lewis acid; forms an intermediate complex, followed by nucleophilic attack of bromide. chem-station.com | chem-station.com |

| Hydrobromic acid (HBr) | 47% aqueous solution, reflux | Brønsted acid protonates the ether oxygen, followed by SN2 attack by bromide. chem-station.com | chem-station.com |

| Aluminum chloride (AlCl₃) | CH₂Cl₂ or MeNO₂, reflux | Lewis acid-mediated cleavage. chem-station.com | chem-station.com |

| Lithium Bromide (LiBr) / HCl | Aqueous, 110 °C | SN2 substitution with bromide on the protonated ether. nih.gov | nih.gov |

| Ethanethiol (EtSH) / Base | NMP or DMSO, high temp. | Nucleophilic demethylation via a thiolate anion. chem-station.com | chem-station.com |

N-Substitution Reactions on the Pyrrole Ring

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons but is also part of the aromatic sextet. While it is not strongly basic, the N-H proton can be removed by a suitable base, generating a pyrrolide anion that is a potent nucleophile. This allows for a wide range of N-substitution reactions, including N-alkylation, N-arylation, and N-acylation.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on the pyrrole nitrogen can significantly alter the compound's physical and biological properties. N-alkylation is typically achieved by treating the pyrrole with a base (e.g., sodium hydride, potassium carbonate) followed by an alkylating agent such as an alkyl halide. beilstein-journals.org N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination.

N-Acylation and N-Sulfonylation: Acyl or sulfonyl groups can be introduced at the nitrogen position. N-acylation can be performed using acyl chlorides or anhydrides, often in the presence of a base. organic-chemistry.org Similarly, N-sulfonylation is readily achieved with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) and a base. These electron-withdrawing groups can deactivate the pyrrole ring towards electrophilic substitution but can also serve as protecting groups that can be removed later in a synthetic sequence.

Table 3: Representative N-Substitution Reactions for Pyrrole and Related Heterocycles

| Substrate | Reagent(s) | Product Type | Notes | Reference |

| Pyrrole | Alkyl Halide, Base (e.g., NaH) | N-Alkylpyrrole | Standard procedure for introducing alkyl chains. | beilstein-journals.org |

| Pyrrole | Benzoyl Chloride, [Bmim][BF₄] | N-Benzoylpyrrole | Ionic liquids can serve as effective media. | organic-chemistry.org |

| 1H-Indazole | n-Pentyl Bromide, Cs₂CO₃ | N-Pentylindazole | Demonstrates alkylation of a related N-H heterocycle. | beilstein-journals.org |

| 2-Phenyl-1H-pyrrole-3-carboxamide | Aryl/Heteroaryl Sulfonyl Chloride, Base | N-Sulfonylated-2-phenylpyrrole | Sulfonylation is a key step in building complex derivatives. acs.org | acs.org |

Carbonylation and Acylation Processes

Introducing a carbonyl group onto the pyrrole ring is a powerful strategy for building molecular complexity. Besides the Vilsmeier-Haack reaction (formylation) discussed earlier, Friedel-Crafts acylation is a primary method for this transformation. wikipedia.orgnrochemistry.com

Friedel-Crafts Acylation: This reaction involves the use of an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to introduce an acyl group onto the aromatic ring. organic-chemistry.orgkhanacademy.org For 2-substituted pyrroles, the site of acylation can be either the C4 or C5 position. The regioselectivity is often influenced by the nature of the substituent on the pyrrole nitrogen. For instance, studies on N-p-toluenesulfonyl-2-phenylpyrrole have shown that acylation can yield a mixture of C4 and C5 substituted products, with the ratio being dependent on the reaction conditions and the order of addition of reagents. nih.gov The electron-withdrawing N-sulfonyl group directs acylation preferably to the C4 position. In contrast, for N-H or N-alkyl pyrroles, acylation often favors the C5 position due to electronic factors. pearson.com

These acylated pyrroles are valuable intermediates. For example, 2-aroylpyrrole derivatives are core structures in several non-steroidal anti-inflammatory drugs (NSAIDs). nsf.gov

Table 4: Examples of Friedel-Crafts Acylation on 2-Substituted Pyrroles

| Starting Material | Acylating Agent | Catalyst | Product(s) | Position(s) of Acylation | Reference |

| N-p-toluenesulfonyl-2-phenylpyrrole | 1-Naphthoyl chloride | AlCl₃ | N-Ts-2-phenyl-4-(1-naphthoyl)pyrrole & N-Ts-2-phenyl-5-(1-naphthoyl)pyrrole | C4 and C5 | nih.gov |

| Pyrrole | Acetic Anhydride | SnCl₄ | 2-Acetylpyrrole | C2 (Illustrative for unsubstituted pyrrole) | pearson.com |

| N-Acylpyrroles | - | LiN(SiMe₃)₂ | 2-Aroylpyrroles (via anionic Fries rearrangement) | C2 (Rearrangement from N) | nsf.govrsc.org |

Advanced Spectroscopic and Structural Characterization of 2 3 Methoxyphenyl 1h Pyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H and ¹³C NMR spectra of 2-(3-Methoxyphenyl)-1H-pyrrole are predicted based on the analysis of its constituent rings and comparison with structurally similar compounds. The substitution pattern influences the electron density and, consequently, the chemical shifts of the nuclei in both the pyrrole (B145914) and phenyl rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for eleven protons. The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.0-12.0 ppm, due to its acidic nature and the influence of the aromatic system. chemicalbook.comresearchgate.net The protons on the pyrrole ring (H3, H4, and H5) are anticipated to appear as distinct multiplets between 6.0 and 7.0 ppm, with their shifts influenced by the adjacent phenyl substituent. chemicalbook.com The methoxy (B1213986) group protons will present as a sharp singlet around 3.8 ppm. The four protons of the meta-substituted phenyl ring are expected to produce a complex multiplet pattern in the aromatic region, typically between 6.8 and 7.4 ppm, reflecting their distinct chemical environments and spin-spin coupling interactions. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on analyses of structurally related compounds. chemicalbook.comresearchgate.netrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.1 - 9.5 | broad singlet |

| Phenyl H | 6.8 - 7.4 | multiplet |

| Pyrrole H5 | ~6.8 | multiplet |

| Pyrrole H3 | ~6.7 | multiplet |

| Pyrrole H4 | ~6.2 | multiplet |

| OCH₃ | ~3.8 | singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display signals for all 11 carbon atoms in the molecule, as they are chemically non-equivalent. The carbon atoms of the pyrrole ring are expected to resonate between 108 and 130 ppm. The carbons of the phenyl ring will appear in the aromatic region (110-160 ppm), with the carbon atom attached to the oxygen of the methoxy group (C3') being the most deshielded at approximately 160 ppm. The methoxy carbon itself is anticipated to have a chemical shift of around 55 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on analyses of structurally related compounds. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3' (C-OCH₃) | ~159.9 |

| C1' (C-Pyrrole) | ~133.0 |

| C2 (Pyrrole) | ~129.0 |

| C5' | ~129.5 |

| C5 (Pyrrole) | ~123.0 |

| C4' | ~119.0 |

| C2' | ~112.5 |

| C4 (Pyrrole) | ~110.0 |

| C3 (Pyrrole) | ~108.5 |

| OCH₃ | ~55.3 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY, HSQC, and HMBC are invaluable for mapping the connectivity between atoms. rsc.orgnih.gov

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Cross-peaks would be expected between the neighboring pyrrole protons (H3-H4, H4-H5) and among the coupled protons on the methoxyphenyl ring, confirming their relative positions. diva-portal.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbon atoms. diva-portal.org This technique would allow for the definitive assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal (e.g., the OCH₃ proton at ~3.8 ppm to the carbon at ~55.3 ppm). rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. rsc.org Key HMBC correlations would include the cross-peak between the pyrrole H3 proton and the phenyl C1' carbon, as well as between the pyrrole H5 proton and the phenyl C1' carbon. These correlations are definitive proof of the C2-C1' linkage between the pyrrole and phenyl rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule.

The FT-IR spectrum of this compound provides a characteristic fingerprint based on the vibrations of its functional groups. Key absorption bands are expected for the N-H bond, aromatic C-H bonds, the methoxy group, and the aromatic systems.

N-H Stretch: A moderate to sharp band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring. scialert.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹. acgpubs.org

C=C Stretch: Aromatic C=C stretching vibrations from both the phenyl and pyrrole rings result in several bands in the 1450-1610 cm⁻¹ region. semanticscholar.org

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group gives rise to two characteristic strong bands: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. researchgate.net

Table 3: Principal FT-IR Absorption Bands for this compound Data compiled from spectral analyses of related pyrrole and methoxyphenyl compounds. scialert.netacgpubs.orgsemanticscholar.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrole) | ~3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2835 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1610 | Strong |

| Asymmetric C-O-C Stretch (Ether) | ~1250 | Strong |

| Symmetric C-O-C Stretch (Ether) | ~1040 | Strong |

Raman spectroscopy provides data that is complementary to FT-IR, as it detects vibrational modes based on changes in polarizability. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric breathing modes of the aromatic rings and for C=C bond stretching within the phenyl and pyrrole systems. researchgate.net This technique helps to confirm the assignments made by FT-IR and provides a more complete picture of the molecule's vibrational framework.

Table 4: Predicted Raman Shifts for this compound Data estimated based on analyses of structurally related compounds. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Ring Breathing Mode (C=C) | 1580 - 1610 | Strong |

| Pyrrole Ring Deformation | 1350 - 1450 | Medium |

| C-O-C Symmetric Stretch | ~1040 | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₁H₁₁NO), the exact mass is 173.0841 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 173. This is consistent with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edu The molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The analysis of these fragments helps to confirm the structure.

Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals:

[M-15]⁺: Loss of a methyl radical (·CH₃) from the methoxy group, resulting in a fragment at m/z 158.

[M-31]⁺: Loss of a methoxy radical (·OCH₃), leading to a fragment at m/z 142.

[M-28]⁺: Loss of carbon monoxide (CO) from the phenyl ring after rearrangement.

Cleavage of the C-C bond between the two rings could lead to fragments corresponding to the methoxyphenyl cation (m/z 107) or the pyrrolyl cation (m/z 66).

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss | Predicted m/z |

| [C₁₁H₁₁NO]⁺ | Molecular Ion (M⁺) | 173 |

| [C₁₀H₈NO]⁺ | Loss of ·CH₃ | 158 |

| [C₁₁H₁₁N]⁺ | Loss of O | 157 |

| [C₁₀H₈N]⁺ | Loss of ·OCH₃ | 142 |

| [C₇H₇O]⁺ | Methoxyphenyl cation | 107 |

| [C₄H₄N]⁺ | Pyrrolyl cation | 66 |

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of this compound and related arylpyrrole systems offer significant insights into their molecular structure and potential as functional chromophores. The interaction between the electron-rich pyrrole ring and the attached phenyl group governs their behavior upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectra of arylpyrroles are characterized by intense bands corresponding to π-π* electronic transitions. While specific data for this compound is not extensively detailed, analysis of closely related compounds provides a clear picture of its expected absorption characteristics. The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern on both the pyrrole and phenyl rings.

For instance, precursors of dialkynyl-N-(het)arylpyrroles typically exhibit absorption maxima in the UVB region, around 300 nm. researchgate.net In other complex pyrrole derivatives, the electronic transitions are well-defined. A urea (B33335) derivative incorporating a 4-methoxyphenyl (B3050149) group, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, shows two distinct strong absorptions at 252 nm and 305 nm. mdpi.com The substitution pattern significantly influences the electronic environment; for example, when a methoxyphenyl group is attached to the nitrogen of the pyrrole ring in conjunction with other chromophores, the absorption can be shifted to longer wavelengths. A derivative with a thienyl group and a 4-methoxyphenyl substituent on the nitrogen, 2-(1´-(4´´´-Methoxyphenyl)-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazole, displays a λmax at 336.0 nm. core.ac.uk The introduction of strongly electron-withdrawing groups, such as in azo dyes, can push the absorption well into the visible region, with a 1-(4-methoxyphenyl)-2-(thieno-2-yl)-5-(4-carboxymethoxyphenylazo)pyrrole showing a λmax of 469.5 nm. uminho.pt

The table below summarizes the UV-Vis absorption data for several methoxyphenyl-substituted pyrrole derivatives, illustrating the influence of molecular structure on the electronic absorption maxima.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea mdpi.com | Not specified | 252, 305 | Not specified |

| 2-(1´-(4´´´-Methoxyphenyl)-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazole core.ac.uk | Dioxane | 336.0 | 28183 (log ε = 4.45) |

| 1-(4´´-Methoxyphenyl)-2-(2´-thienyl)-5-(4´´´-carbomethoxyphenylazo)pyrrole uminho.pt | Ethanol | 469.5 | 30923 |

| Oxovanadium(IV)tetra(4-methoxyphenyl)porphyrin salicylate (B1505791) nih.gov | Chloroform (CHCl₃) | 447.9 (Soret) | 51522 (log ε = 4.712) |

| 560.7, 652.1 (Q) | Not specified |

Photophysical Properties: Fluorescence and Phosphorescence Studies

Arylpyrrole derivatives are noted for their fluorescent properties, with emission characteristics that are highly dependent on their chemical structure and environment. researchgate.netnih.gov Generally, these compounds absorb in the UV region and emit in the UV-A to visible light range. researchgate.net The emission maxima for certain dialkynyl-N-(het)arylpyrrole precursors are found between the UVA and violet regions, and the specific wavelength can be adjusted by altering the substituents. researchgate.net

A key feature observed in some multi-aryl substituted pyrroles is aggregation-induced emission (AIE), where the compounds are weakly emissive in solution but become highly fluorescent upon aggregation. nih.gov This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org

Some complex pyrrole derivatives exhibit intricate photophysical behaviors, such as dual fluorescence with a large Stokes shift, which is not always attributable to a simple intramolecular charge transfer (ICT) mechanism. researchgate.net For example, N-benzyl-3,4-bis(4-methoxyphenyl)-1H-pyrrole-2,5-dione shows complex fluorescence decay behavior, indicative of multiple emissive states or species in polar solvents. researchgate.netresearchgate.net While fluorescence is a prominent feature of this class of compounds, detailed studies on the phosphorescence of this compound are not widely reported in the literature.

Quantum Yields and Excited State Deactivation Pathways

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the pathways for deactivation of the excited state are critical photophysical parameters. For many arylpyrroles, non-radiative deactivation pathways compete with fluorescence, leading to variations in quantum yields.

One significant deactivation pathway is intramolecular rotation, which can be suppressed in viscous media or the solid state, leading to phenomena like AIE. nih.gov In some systems, such as certain diketopyrrolopyrroles (DPPs), intersystem crossing (ISC) to the triplet state is a primary mechanism for the deactivation of the excited singlet state. nih.gov

The role of intramolecular charge transfer (ICT) is also a key factor. In push-pull systems, where electron-donating and electron-accepting groups are present, an ICT state can form upon excitation. This state is often highly sensitive to solvent polarity and can influence both the emission wavelength and the quantum yield. researchgate.net However, in other arylpyrrole systems, theoretical and experimental studies have indicated an absence of significant charge transfer character in the excited state. researchgate.netnih.gov

The fluorescence lifetimes (τ) of these compounds can be complex. For instance, N-benzyl-3,4-bis(4-methoxyphenyl)-1H-pyrrole-2,5-dione exhibits biexponential fluorescence decays in polar solvents, with short-lived (1.3–7.6 ns) and long-lived (11.5–13.6 ns) components, suggesting the presence of multiple excited state species or conformations. researchgate.netresearchgate.net In less polar solvents like dioxane and THF, the decay becomes single exponential. researchgate.netresearchgate.net

Solvent Effects on Photophysical Behavior

The photophysical properties of many arylpyrroles, particularly those with polar functional groups, are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This effect manifests as a shift in the absorption and/or emission maxima with changes in solvent polarity.

Fluorophores based on arylpyrroles can display a broad solvatochromic emission, shifting from blue to yellow (e.g., 458 nm to 568 nm) as solvent polarity increases from nonpolar to polar. researchgate.net This is often accompanied by a large increase in the Stokes shift (from ~110 nm to ~192 nm), which is a characteristic feature of intramolecular charge transfer (ICT) states that are stabilized by polar solvents. researchgate.net The UV-Vis and fluorescence spectra of dialkynyl-N-(het)arylpyrrole derivatives also show dependence on the solvent, with shifts observed in solvents like 1,4-dioxane, toluene, and dichloromethane. researchgate.net

However, not all arylpyrroles exhibit strong solvatochromism. In systems where the excited state has no significant charge transfer character, the emission is nearly independent of the solvent's polarity. nih.gov The table below presents solvatochromic data for a representative thienylpyrrole azo dye, demonstrating the shift in the lowest energy absorption band in various solvents. core.ac.uk

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |

| Cyclohexane | 2.02 | 1.427 | 491.5 |

| 1,4-Dioxane | 2.21 | 1.422 | 505.0 |

| Diethyl ether | 4.33 | 1.353 | 498.0 |

| Chloroform | 4.81 | 1.446 | 514.0 |

| Ethyl acetate | 6.02 | 1.372 | 504.5 |

| Dichloromethane | 8.93 | 1.424 | 516.5 |

| Acetone | 20.7 | 1.359 | 512.5 |

| Acetonitrile | 37.5 | 1.344 | 513.5 |

| Dimethylformamide | 36.7 | 1.431 | 524.0 |

| Dimethyl sulfoxide | 46.7 | 1.478 | 526.5 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For example, crystal structures have been determined for numerous complex pyrrole derivatives, including racemic mixtures of 2,3-dihydro-1H-pyrrol-3-ones and pyrroles derived from 4-nitrobutanones. nih.govnih.gov These analyses confirm the molecular connectivity and provide insights into crystal packing, which is often stabilized by hydrogen bonding and other non-covalent interactions. nih.gov

Conformation and Torsion Angle Analysis

A critical structural parameter for 2-arylpyrroles is the torsion angle (or dihedral angle) between the planes of the pyrrole and the aryl rings. X-ray diffraction studies consistently show that the phenyl and pyrrole rings in these systems are not coplanar. sioc-journal.cn This twist is a result of steric hindrance between the ortho-hydrogen atoms of the phenyl ring and the hydrogen atom at the 5-position or the N-H proton of the pyrrole ring.

This non-planar conformation is a general feature of arylpyrroles. Computational studies on 1-phenylpyrrole (B1663985) isomers predict a torsion angle of about 27° for meta- and para-substituted isomers, which increases significantly to 52° for ortho-substituted isomers due to greater steric clash. rsc.org Experimental data from X-ray crystallography on various derivatives confirm this significant deviation from planarity. For instance, in 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, the dihedral angle between the methoxybenzene and the dione (B5365651) rings is 75.60°. nih.gov In another derivative, the angle between the pyrrole and benzene (B151609) rings was found to be 53.60°. nih.gov This inherent twist in the molecular backbone has profound effects on the electronic communication between the two aromatic rings, thereby influencing the compound's electronic absorption and emission properties.

The following table presents reported dihedral angles for several related arylpyrrole compounds, highlighting the consistent non-coplanar arrangement.

| Compound | Rings Considered | Dihedral/Torsion Angle (°) |

| 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione nih.gov | Methoxybenzene / Pyrrole-2,5-dione | 75.60 |

| 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile nih.gov | Pyrrole / Benzene | 53.60 |

| Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate researchgate.net | Pyrrolidine / Phenyl | 85.77 |

| 1-(meta-substituted-phenyl)pyrrole (Calculated) rsc.org | Phenyl / Pyrrole | ~27 |

Intermolecular Interactions and Crystal Packing Motifs

Information on the specific intermolecular interactions and crystal packing motifs for this compound is not available in published crystallographic literature.

A thorough analysis of the crystal structure is a prerequisite for the detailed discussion of:

Hydrogen Bonding: Identification of potential hydrogen bond donors (e.g., the N-H group of the pyrrole ring) and acceptors (e.g., the oxygen atom of the methoxy group or the π-system of the aromatic rings) and the geometric parameters of these bonds.

π-π Stacking: Characterization of any stacking interactions between the aromatic pyrrole and methoxyphenyl rings, including centroid-to-centroid distances and slip angles.

General Insights from Related Structures:

Based on the crystal structures of analogous compounds containing both pyrrole and methoxyphenyl moieties, it can be hypothesized that the crystal packing of this compound would likely be influenced by a combination of N-H···O or N-H···π hydrogen bonds and π-π stacking interactions. Computational modeling of some 3-methoxyphenyl-substituted pyrroles has suggested the potential for the methoxy group to enhance π-π stacking interactions. However, such theoretical insights cannot replace the definitive information provided by experimental X-ray diffraction data.

Data Tables:

Data tables for intermolecular interactions cannot be generated due to the absence of experimental crystallographic data.

Computational Chemistry and Theoretical Investigations of 2 3 Methoxyphenyl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict a variety of molecular properties for organic compounds, including those with pyrrole (B145914) and phenyl rings. researchgate.netdergipark.org.tructm.edu

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. tandfonline.com For 2-(3-Methoxyphenyl)-1H-pyrrole, this involves calculating the total electronic energy for different spatial arrangements of its atoms until the lowest energy conformation is found.

A critical geometric parameter in phenylpyrrole systems is the dihedral angle (θ) between the planes of the phenyl and pyrrole rings. dergipark.org.tr Because of steric repulsion between hydrogen atoms on the adjacent rings, a completely planar structure is often not the most stable conformation. journalirjpac.com A computational study on phenylpyrrole isomers using the B3LYP/6-31++G(d,p) level of theory found that the equilibrium geometries are non-planar, twisted structures. dergipark.org.tr For 2-phenylpyrrole, the calculated dihedral angle was 25.08°. dergipark.org.tr It is expected that this compound would adopt a similarly twisted conformation. The methoxy (B1213986) substituent at the meta-position is not expected to introduce significant steric hindrance that would drastically alter this angle compared to the unsubstituted 2-phenylpyrrole.

DFT calculations also provide key data on bond lengths and angles. In phenylpyrroles, the inter-ring C-C bond length is typically around 1.46-1.47 Å. dergipark.org.tr The bond lengths within the phenyl and pyrrole rings are expected to show values characteristic of aromatic systems, though electric charging can lead to significant perturbations in bond length alternation. researchgate.net

| Compound | Method | Dihedral Angle (θ) | Inter-ring Bond Length (Å) | Relative Energy (kJ/mol) |

|---|---|---|---|---|

| 1-Phenylpyrrole (B1663985) | B3LYP/6-31++G(d,p) | 37.28° | 1.4188 | 24.2 |

| 2-Phenylpyrrole | B3LYP/6-31++G(d,p) | 25.08° | 1.4647 | 37.5 |

| 3-Phenylpyrrole | B3LYP/6-31++G(d,p) | 26.90° | 1.4728 | 0 |

This table presents calculated geometric parameters for phenylpyrrole isomers from a DFT study, illustrating typical values for this class of compounds. dergipark.org.tr The data shows that the 3-phenylpyrrole isomer is the most stable.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energy levels and spatial distributions are crucial for understanding a molecule's electronic properties and reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a key indicator of molecular stability and the energy required for electronic excitation. researchgate.net

For D-π-A (Donor-π-Acceptor) systems, FMO analysis reveals the nature of intramolecular charge transfer (ICT). bohrium.combohrium.com In phenylpyrroles, the pyrrole ring often acts as an electron donor, while the phenyl ring can act as an acceptor. dergipark.org.tr DFT calculations on 2-phenylpyrrole show that the HOMO is primarily delocalized over the pyrrole ring, whereas the LUMO is mostly delocalized over the phenyl ring. dergipark.org.tr This separation indicates that the HOMO-LUMO transition has a significant π → π* charge transfer character, where electron density moves from the pyrrole to the phenyl ring upon excitation. dergipark.org.tr

For this compound, the electron-donating methoxy group on the phenyl ring is expected to influence the FMO energies. This substitution would likely raise the energy of the HOMO and potentially alter the HOMO-LUMO gap, thereby affecting its electronic and optical properties. The fundamental nature of the charge transfer from the pyrrole moiety to the phenyl ring system is expected to be preserved. dergipark.org.tr

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| 1-Phenylpyrrole | -5.61 | -0.56 | 5.05 |

| 2-Phenylpyrrole | -5.32 | -0.74 | 4.58 |

| 3-Phenylpyrrole | -5.59 | -0.78 | 4.81 |

This table displays calculated frontier molecular orbital energies for phenylpyrrole isomers. dergipark.org.tr A smaller energy gap generally implies higher chemical reactivity and easier electronic excitation. researchgate.net

DFT calculations are a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. uctm.edufrontiersin.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to calculate theoretical ¹H and ¹³C NMR chemical shifts. uctm.edu These calculated values can be correlated with experimental spectra to confirm molecular structures. researchgate.netuctm.edu For this compound, calculations would predict distinct signals for the protons and carbons of the pyrrole ring, the substituted phenyl ring, and the methoxy group. The accuracy of these predictions is often high enough to distinguish between different isomers. bohrium.com

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. bohrium.com It provides information on excitation energies (which correspond to absorption wavelengths, λmax) and oscillator strengths (which relate to absorption intensity). uctm.edu For this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π → π* transitions. dergipark.org.tr The HOMO-LUMO transition, characterized by intramolecular charge transfer, would be a primary contributor to the lowest energy (longest wavelength) absorption band. github.io TD-DFT calculations on a related compound, 4-(1-Benzyl-2-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-3-yl)benzonitrile, identified a lowest energy transition at 347 nm, representing a HOMO → LUMO transition with significant charge transfer character. github.io

Aromaticity is a fundamental concept in chemistry, and its quantification is often achieved through magnetic criteria. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method for this purpose. nih.gov It involves placing a "dummy" atom (a probe) at the center of a ring (NICS(0)) or at a certain distance above it (e.g., NICS(1)) and calculating the magnetic shielding at that point. mdpi.com A large negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic current and antiaromaticity. mdpi.comgrowingscience.com

For this compound, NICS calculations would be performed for both the pyrrole and the phenyl rings. Pyrrole is a classic five-membered aromatic heterocycle, and benzene (B151609) is the archetypal aromatic compound. Therefore, both rings are expected to exhibit significantly negative NICS values, confirming their aromatic character. Studies on other complex systems, such as aromatic amino acids, show that NICS analysis can effectively probe the aromaticity of individual rings within a larger molecule. mdpi.com The calculated NICS values can help understand the extent of electron delocalization and the influence of the substituent and the adjoining ring on each other's aromaticity.

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. chemrxiv.org A common feature of molecules with a large second-order NLO response (measured as the first hyperpolarizability, β) is a D-π-A structure, which facilitates intramolecular charge transfer. bohrium.combeilstein-journals.org

The compound this compound possesses features of a D-π-A system. The methoxy group (-OCH₃) is an electron donor (D), and this is connected via a π-conjugated system (the phenyl and pyrrole rings) that can act as a bridge and acceptor (π-A). DFT calculations are used to compute the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). dergipark.org.tr Studies on phenylpyrrole isomers have shown that these molecules possess NLO properties. dergipark.org.tr The introduction of the strong methoxy donor group is expected to enhance the push-pull character of the molecule and likely increase its first hyperpolarizability value, making it a candidate for NLO applications. bohrium.comtandfonline.com

Molecular Dynamics and Simulation Studies

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the motion of atoms and molecules over time. journalirjpac.compnas.org This allows for the study of conformational dynamics, vibrational motions, and interactions with a solvent or other molecules.

For this compound, a key dynamic feature to investigate would be the torsional motion around the single bond connecting the phenyl and pyrrole rings. MD simulations on biphenyl, a structurally similar system, have been used to study the dynamics of this torsional twist and its role in phase transitions. journalirjpac.compnas.org Such simulations could reveal the flexibility of the inter-ring bond, the energy barrier to rotation, and how the molecule samples different dihedral angles at a given temperature.

Furthermore, ab initio MD, which combines molecular dynamics with electronic structure calculations on-the-fly, can be used to model chemical reactions and dynamics in excited states. nih.govacs.org For instance, on-the-fly MD simulations have been used to generate vibrationally broadened absorption spectra for 2-phenylpyrrole, showing good agreement with experimental results. researchgate.net MD simulations can also be used to understand how the molecule interacts with its environment, for example, by modeling its behavior in different solvents or its aggregation tendencies, which are crucial for materials science applications. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied to pyrrole-containing compounds to predict their therapeutic potential.

QSAR models have been successfully developed for various classes of compounds, including those targeting enzymes like acetylcholinesterase (AChE) and BACE 1, which are relevant in Alzheimer's disease research. rsc.org For instance, a study on 2-phenylacrylonitriles, which share some structural similarities with phenyl-substituted pyrroles, utilized QSAR to create a predictive model for cytotoxicity against cancer cell lines. nih.gov This model, which included seven molecular descriptors, achieved a good correlation between the predicted and observed growth inhibition values. nih.gov Such models are crucial for designing new molecules with improved biological activity by identifying key structural features that influence their efficacy. imist.ma The development of a robust QSAR model typically involves compiling a dataset of compounds with known activities, calculating various molecular descriptors, and then using statistical methods to build and validate the model. nih.govimist.ma

In Silico Studies of Molecular Interactions

In silico methods are pivotal in elucidating the interactions between small molecules like this compound and their biological targets. These computational tools, including molecular docking and molecular dynamics simulations, provide a detailed view of the binding modes and affinities of ligands.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org This method is widely used to understand the binding mechanisms of pyrrole derivatives with various biological targets.

For example, docking studies on pyrrole derivatives have been instrumental in identifying their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. nih.gov In one study, a library of polysubstituted pyrroles was synthesized and evaluated, with molecular docking revealing that the most potent compounds fit well into the active site of AChE, stabilized by hydrogen bonds and hydrophobic interactions. nih.gov The pyrrole ring itself is often proposed to act as a core moiety that interacts with aromatic residues in the binding pocket of the target enzyme. nih.gov

Similarly, docking studies have been employed to investigate the anti-tubulin activity of polysubstituted pyrroles. nih.gov These studies have shown that the methoxy-substituted phenyl ring of these compounds can occupy the hydrophobic center of the colchicine (B1669291) binding site on tubulin. nih.gov The insights gained from such docking analyses are valuable for designing new and more effective inhibitors. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Pyrrole Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Polysubstituted pyrroles | Acetylcholinesterase (AChE) | The pyrrole ring interacts with the aromatic residues of the AChE binding pocket, and substitutions on the ring influence potency. nih.gov |

| Polysubstituted pyrroles | Tubulin (Colchicine site) | The hydrophobic methoxy-substituted ring of the pyrrole analogues occupies the hydrophobic center where the TMP moiety of colchicine is found. nih.gov |

| Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives | Acetylcholinesterase (AChE) and BACE 1 | The N-benzyl pyrrole moiety can bind to the catalytic active site (CAS) of AChE. rsc.org |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase and DHFR | Compounds exhibited similar interactions with key amino acid residues as the native ligand. mdpi.com |

Induced-Fit Docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) Calculations

Standard molecular docking often treats the receptor as a rigid entity. However, in reality, both the ligand and the receptor can undergo conformational changes upon binding. Induced-fit docking (IFD) is an advanced docking technique that accounts for this flexibility, providing a more accurate prediction of the binding pose. researchgate.netschrodinger.com IFD simulations allow for side-chain and even backbone movements of the receptor, leading to a more realistic representation of the ligand-protein complex. schrodinger.comgithub.com

Following docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are frequently employed to estimate the free energy of binding of a ligand to a protein. researchgate.netnih.gov This method calculates the binding free energy by combining molecular mechanics energies with solvation energies. MM/GBSA is a computationally efficient method for rescoring docking poses and ranking potential inhibitors. researchgate.net

In studies of pyrrole derivatives as potential therapeutic agents, IFD and MM/GBSA have been used to refine docking results and obtain more accurate binding energy estimations. For instance, in the development of dual inhibitors for Alzheimer's disease, MM/GBSA calculations were used to determine the binding free energies of hydrazide-hydrazone derivatives, helping to identify the most promising candidates. nih.gov

Table 2: Application of Induced-Fit Docking and MM/GBSA in Pyrrole Research

| Study Focus | Method | Purpose |

|---|---|---|

| Identification of PLA2 inhibitors | Induced Fit Docking and MM-GBSA | To screen and identify potential inhibitors by accounting for protein flexibility and rescoring docking poses. researchgate.net |

| Development of dual AChE and MAO-B inhibitors | Molecular Docking and MM/GBSA | To calculate the binding free energy and optimize the most prominent dual inhibitor. nih.gov |

Elucidation of Specific Binding Sites and Interaction Types (e.g., Hydrogen Bonding, π-π Stacking)

The detailed analysis of docking poses allows for the elucidation of specific molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the basis of molecular recognition and for guiding lead optimization. Common types of interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the context of pyrrole derivatives, these interactions have been extensively studied. For example, in the binding of pyrrole-based inhibitors to acetylcholinesterase, hydrogen bonds with key amino acid residues like Ser293 and Phe295 have been identified. mdpi.com The pyrrole core itself can engage in π-π stacking interactions with aromatic residues such as Trp286 in the active site of AChE, contributing to the stability of the complex. mdpi.com

Similarly, for pyrrole derivatives targeting tubulin, hydrophobic interactions are often the dominant force, with the methoxy-substituted phenyl group fitting into a hydrophobic pocket. nih.gov Hydrogen bonding interactions also play a role in anchoring the ligands within the binding cavity. nih.gov The ability to identify these specific interactions is a key advantage of in silico methods, providing a roadmap for the rational design of new compounds with improved affinity and selectivity.

Table 3: Key Binding Interactions of Pyrrole Derivatives

| Target | Interacting Residues | Type of Interaction |

|---|---|---|

| Acetylcholinesterase (AChE) | Trp286, Ser293, Phe295 | π-π stacking, Hydrogen bonding mdpi.com |

| Tubulin | - | Hydrophobic interactions, Hydrogen bonding nih.gov |

| Enoyl ACP Reductase/DHFR | ARG60, ARG32, GLN28 | Hydrogen bonding mdpi.com |

Applications in Advanced Chemical Systems

Synthetic Utility as a Chemical Building Block

The inherent reactivity of the pyrrole (B145914) core, coupled with the modulating influence of the 3-methoxyphenyl (B12655295) substituent, positions 2-(3-Methoxyphenyl)-1H-pyrrole as a strategic starting material for the assembly of more elaborate molecular architectures. Its utility spans the synthesis of complex natural product analogues and the construction of diverse heterocyclic frameworks.

The structural motif of this compound is particularly relevant to the synthesis of analogues of the prodiginine family of natural products. Prodigiosin (B1679158) and its related compounds are tripyrrolic red pigments known for a wide range of biological activities, including anticancer and immunosuppressive properties. researchgate.netfrontiersin.org The biosynthesis of prodigiosin involves the enzymatic condensation of two key fragments: 2-methyl-3-pentylpyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). frontiersin.org

Organic chemists have developed synthetic strategies that mimic this convergent approach, allowing for the creation of novel prodigiosin analogues with potentially enhanced or modified biological functions. nih.govresearchgate.net In these syntheses, a monopyrrole unit is condensed with a bipyrrole aldehyde. This compound is an ideal candidate for the monopyrrole component in such a synthetic scheme. By employing this building block, novel prodiginines can be accessed where one of the terminal pyrrole rings is substituted with a 3-methoxyphenyl group, a modification not found in the common natural prodiginines. This allows for systematic exploration of structure-activity relationships, where the electronic and steric properties of the methoxyphenyl group can be leveraged to tune the therapeutic profile of the resulting complex molecule.

| Precursor Type | Example Building Block | Target Complex Molecule (Analogue) | Synthetic Step |

| Bipyrrole Aldehyde | 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) | Prodigiosin Analogue | Acid-catalyzed condensation |

| Monopyrrole Unit | This compound | Prodigiosin Analogue | Acid-catalyzed condensation |

| Monopyrrole Unit | 2-Undecylpyrrole | Undecylprodigiosin nih.gov | Acid-catalyzed condensation |

This table illustrates the modularity of prodiginine synthesis and the potential role of this compound.

Beyond its use in natural product synthesis, this compound serves as a foundational scaffold for constructing a variety of other heterocyclic systems. The pyrrole ring can be functionalized at its various positions (N-1, C-3, C-4, C-5) to introduce reactive handles, which can then be used in intramolecular or intermolecular cyclization reactions to build fused or linked ring systems. mdpi.com

For instance, Vilsmeier-Haack formylation of this compound would preferentially occur at the electron-rich C-5 position, yielding 5-formyl-2-(3-methoxyphenyl)-1H-pyrrole. This aldehyde is a versatile intermediate, analogous to the 2-formylpyrrole building blocks used to synthesize indolizines and pyrrolo[1,2-a]pyrazines. mdpi.com Reaction of this aldehyde-containing derivative with various nucleophiles can initiate cascade reactions that result in the formation of new, more complex heterocyclic cores. Furthermore, the 2-arylpyrrole motif is a key component in many pharmaceutically active compounds, and methods like Suzuki or Buchwald-Hartwig cross-coupling can be employed on halogenated derivatives of this compound to attach further molecular complexity. nih.govnih.gov

| Starting Scaffold | Key Intermediate | Cyclization/Coupling Strategy | Resulting Heterocyclic System |

| This compound | 5-Formyl-2-(3-methoxyphenyl)-1H-pyrrole | Condensation with ammonium (B1175870) acetate | Substituted Pyrrolo[1,2-a]pyrazine |

| This compound | 5-Bromo-2-(3-methoxyphenyl)-1H-pyrrole | Suzuki Cross-Coupling | 5-Aryl-2-(3-methoxyphenyl)-1H-pyrrole |

| 2-Formylpyrrole | Pyrrole-based enaminones | Lewis acid-mediated cyclization | Indolizine mdpi.com |

| 4-Chloro-2-iodo-7-azaindole | 4-Chloro-2-(4-methoxyphenyl)-7-azaindole | Suzuki Cross-Coupling | 2-Aryl-7-azaindole nih.gov |

This table showcases synthetic pathways from aryl-pyrroles to more complex heterocyclic structures.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent forces. frontiersin.orgmdpi.comfrontiersin.org In this field, the pyrrole ring is a well-established motif for molecular recognition, primarily due to the hydrogen-bonding capability of its N-H proton. nih.govresearchgate.net The incorporation of the this compound unit into larger supramolecular structures allows for the fine-tuning of these recognition properties.

In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. rsc.orgrsc.org Macrocycles built from multiple pyrrole units, such as calix[n]pyrroles, are excellent hosts for anions and neutral molecules. nih.gov While this compound itself is too small to act as a host for most guests, it can be used as a monomeric unit in the synthesis of such macrocycles.

The inclusion of the 3-methoxyphenyl substituent would project from the macrocyclic framework, influencing the shape, size, and electronic character of the binding cavity. The methoxy (B1213986) group can alter the conformation of the host and participate in weak interactions with the guest, thereby modifying the host's binding affinity and selectivity. Theoretical and experimental studies on such systems help elucidate the subtle interplay of non-covalent forces that govern molecular recognition. chemrxiv.org

The design of artificial receptors that can selectively bind specific ions is a major goal of supramolecular chemistry. nih.govamu.edu.pl Pyrrole-based structures are particularly effective as anion receptors because the pyrrole N-H group is an excellent hydrogen-bond donor. nih.gov By arranging multiple pyrrole units in a pre-organized fashion, receptors with high affinity for anions like halides (F⁻, Cl⁻) or oxoanions (e.g., H₂PO₄⁻) can be constructed. nih.govdntb.gov.ua

Incorporating this compound into these receptor designs allows for electronic tuning of the binding site. The methoxy group at the meta-position of the phenyl ring acts as a weak electron-donating group through resonance. This influences the acidity of the pyrrole N-H proton, which in turn modulates the strength of the hydrogen bonds formed with the target anion. This principle allows for the rational design of receptors tailored for specific anions. While less common, the oxygen atom of the methoxy group, in concert with other donor atoms in a macrocyclic framework, could also contribute to the coordination of cations.

| Substituent on 2-Phenylpyrrole | Electronic Effect | Predicted Effect on Pyrrole N-H Acidity | Predicted Impact on Anion Binding Affinity |

| -NO₂ (para) | Strong Electron-Withdrawing | Increase | Stronger H-bond, Higher Affinity |

| -H (unsubstituted) | Neutral | Baseline | Baseline Affinity |

| -OCH₃ (meta) | Weak Electron-Donating | Slight Decrease | Slightly Weaker H-bond, Modulated Affinity/Selectivity |

| -N(CH₃)₂ (para) | Strong Electron-Donating | Decrease | Weaker H-bond, Lower Affinity |

This table outlines the expected influence of different electronic substituents on the anion receptor properties of a 2-arylpyrrole moiety.

A molecular sensor is a device that signals the presence of a specific analyte through a measurable change, such as a change in color, fluorescence, or electrical potential. mdpi.com The recognition events described above can be harnessed to create sensors. When a receptor based on this compound binds to a target ion, the electronic structure of the pyrrole and phenyl rings is perturbed. This can lead to a distinct change in its ultraviolet-visible absorption or fluorescence emission spectrum, forming the basis of an optical sensor. researchgate.net

Another powerful technique is the use of molecularly imprinted polymers (MIPs). researchgate.net In this approach, a polymer is formed around a template molecule (the analyte). Subsequent removal of the template leaves behind a cavity that is perfectly shaped to re-bind the analyte with high selectivity. Polypyrrole is a common material for creating MIPs via electropolymerization. mdpi.com this compound can be used as a functional monomer in this process. The resulting polymer would have imprinted sites where the 3-methoxyphenyl group provides specific steric and electronic interactions, enhancing the sensor's selectivity for a target analyte with complementary features.

| Sensor Component | Material/Molecule | Function | Sensing Principle |

| Functional Monomer | This compound | Forms the polymer matrix and provides specific recognition interactions. | Creates selective binding cavities for the template analyte. |

| Template | Target Analyte (e.g., a specific drug or metabolite) | Directs the formation of the imprinted cavities. | The molecule to be detected. |

| Cross-linker | N/A (in electropolymerization) | Forms the stable polymer network. | N/A |

| Transducer | Electrode Surface | Measures the change in electrical properties upon analyte binding. | Electrochemical (e.g., voltammetry, impedance spectroscopy). |

This table outlines the components of a hypothetical molecularly imprinted polymer (MIP) sensor utilizing this compound.

Catalysis and Ligand Design

The versatile structure of the pyrrole ring, with its electron-rich nature and the presence of an N-H group that can be functionalized, makes it a valuable scaffold in the design of ligands for catalysis. The introduction of a 3-methoxyphenyl substituent at the 2-position of the pyrrole ring, as in this compound, further modulates the electronic and steric properties of the resulting ligands, influencing their coordination chemistry and the reactivity of their metal complexes.

Pyrrole-Based Ligands in Transition Metal Catalysis

Pyrrole derivatives are integral components in a variety of ligands designed for transition metal-catalyzed reactions. These ligands can coordinate to metal centers through the pyrrolic nitrogen or through other donor atoms introduced via substitution on the pyrrole ring. The resulting metal complexes have shown catalytic activity in a range of important organic transformations.

The general approach involves the synthesis of multidentate ligands where the pyrrole moiety is linked to other heteroaromatic systems, such as pyridines or imidazoles, to create pincer-type or other chelating structures. researchgate.netbeilstein-journals.orgnih.gov These ligands stabilize the transition metal center and create a specific coordination environment that can promote catalytic activity and selectivity. For instance, tridentate pyrrole-based ligands have been synthesized and complexed with first-row transition metals like Copper(II) and Nickel(II) for potential applications in water oxidation. researchgate.net

Transition metal catalysis is a powerful tool for the synthesis of complex molecules, and pyrrole-containing ligands play a crucial role. rsc.org Palladium, Ruthenium, and Iron catalysts are often employed in combination with these ligands for reactions such as C-H activation, cross-coupling, and annulation to form various heterocyclic structures. rsc.orgresearchgate.netnih.gov For example, an atom-efficient, four-step synthesis of β-substituted pyrroles has been developed using a combination of Pd, Ru, and Fe catalysis. nih.gov The design of these catalytic systems often relies on creating ligands with significant steric hindrance around the metal center, which is critical for both promoting the desired reaction and stabilizing reactive intermediates. rutgers.edu

The this compound framework can be envisioned as a building block for such ligands. The N-H group of the pyrrole can be functionalized to introduce other coordinating groups, leading to new ligand architectures. The electronic properties imparted by the 3-methoxyphenyl group can influence the electron density at the metal center, thereby tuning its catalytic activity.

| Catalyst System | Ligand Type | Application | Key Features |

|---|---|---|---|

| Palladium (Pd) | Unsymmetrical diallylated aromatic amines | Synthesis of β-substituted pyrroles | Atom-efficient, high-yielding steps. nih.gov |

| Ruthenium (Ru) | Diallylated aromatic amines | Ring-closing metathesis for pyrroline (B1223166) synthesis | Excellent yields in the formation of pyrrolines. nih.gov |

| Iron (Fe) | Pyrroline intermediates | Aromatization to pyrroles | Selective aromatization using ferric chloride. nih.gov |

| Copper (Cu) & Nickel (Ni) | Tridentate pyrrole-based ligands | Water oxidation | Mimics aspects of the oxygen-evolving complex in Photosystem II. researchgate.net |

Advanced Materials Science Applications

The conjugated π-system of the pyrrole ring, combined with the aromatic methoxyphenyl substituent, endows this compound with properties that are highly desirable for applications in advanced materials science. These applications range from organic electronics to photoactive systems and conductive polymers.

Organic Semiconductors and Optoelectronic Materials

Organic compounds with extended π-conjugation are the foundation of organic electronics. nih.gov Pyrrole-based materials, particularly conjugated polymers and small molecules, are investigated for their semiconducting properties. digitellinc.comrsc.org The ability to transport charge carriers through their conjugated systems makes them suitable for use in devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). nih.govrsc.org

Derivatives of dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a fused pyrrole-thiophene system, have been successfully used as hole transport materials in perovskite solar cells, achieving high power conversion efficiencies. rsc.org The performance of these materials is closely linked to their molecular structure, which influences their charge mobility, energy levels (HOMO/LUMO), and film-forming properties. rsc.orgresearchgate.net The introduction of phenyl groups to the pyrrole core is a common strategy to tune these characteristics.

While specific data on this compound as a semiconductor is not extensively documented, its structure is analogous to building blocks used in known organic semiconductors. acs.orgsigmaaldrich.com The methoxyphenyl group can influence intermolecular packing in the solid state, which is crucial for efficient charge transport. The methoxy group's electron-donating nature also modulates the electronic properties of the molecule. Materials for optoelectronics interact uniquely with light and electricity, a key feature of conjugated systems like pyrrole derivatives. ossila.com

| Material Class | Example Application | Key Property | Performance Metric |

|---|---|---|---|

| Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) Derivatives | Hole Transport Material (HTM) in Perovskite Solar Cells | High hole mobility and suitable energy levels | Power Conversion Efficiency (PCE) >18%. rsc.org |

| Pyrrolo[3,2-b]pyrrole (DHPP) Polymers | Organic Electronics | Tunable optical and electrochemical properties | Absorbance can be tuned across the visible spectrum. rsc.org |

| Poly-3-alkylthiophenes (P3AT) | OLEDs, OFETs | High charge mobility and good solubility | Used in commercially available devices. sigmaaldrich.com |

Photoactive Materials and Fluorophores

Materials that interact with light are essential for various technologies, including sensors, imaging, and light-emitting devices. Heterocyclic compounds, including pyrroles, form a major class of photoactive materials. plu.mx The extended conjugation in aryl-substituted pyrroles often leads to fluorescence, making them candidates for use as fluorophores.

The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the molecular structure. The nature and position of substituents on the aromatic rings can be used to fine-tune these properties. For example, medicinal chemistry studies have focused on optimizing the fluorescence of pyrrole-based probes for biological imaging applications. nih.gov In these systems, the pyrrole core is functionalized with different aryl groups to achieve the desired optical characteristics. The 3-methoxyphenyl group in this compound is expected to influence the molecule's fluorescence properties through its electronic effects on the conjugated system.

Electropolymerization and Conductive Polymer Films

Pyrrole can be readily polymerized through electrochemical oxidation to form polypyrrole (PPy), one of the most studied conductive polymers. nih.govnih.gov This process, known as electropolymerization, allows for the growth of a thin, adherent, and conductive polymer film directly onto an electrode surface. mdpi.com The properties of the resulting film, such as conductivity, morphology, and stability, can be controlled by the polymerization conditions (e.g., solvent, electrolyte, applied potential) and the structure of the pyrrole monomer. researchgate.netmdpi.com

Substituting the pyrrole monomer allows for the synthesis of functionalized conductive polymers with tailored properties. The electropolymerization of N-substituted and C-substituted pyrroles has been widely explored. mdpi.commdpi.com Notably, the electropolymerization of 1-(4-methoxyphenyl)-1H-Pyrrole, a structural isomer of the title compound, has been studied on carbon fiber microelectrodes. researchgate.netscispace.com This demonstrates that the presence of a methoxyphenyl group is compatible with the electropolymerization process and influences the resulting polymer's electrochemical behavior.

By analogy, this compound can be expected to undergo electropolymerization to form a conductive polymer film, poly(this compound). The methoxyphenyl substituent would be incorporated as a pendant group along the polypyrrole backbone. This group would affect the polymer's solubility, morphology, and electronic properties. The ability to form conductive films makes these materials suitable for applications in sensors, antistatic coatings, and biomedical devices. nih.govresearchgate.net

| Monomer | Polymerization Method | Resulting Film | Potential Application |

|---|---|---|---|

| Pyrrole | Electrochemical Oxidation | Polypyrrole (PPy) | Biosensors, conductive coatings, drug delivery. nih.govnih.gov |

| 1-(4-Methoxyphenyl)-1H-Pyrrole | Electropolymerization on Carbon Fiber Microelectrode | Modified electrode with enhanced peak currents | Electrochemical sensors. researchgate.netscispace.com |

| Pyrrole and o-cresol (B1677501) (co-monomers) | Electropolymerization | Amorphous copolymer film | Modified electrodes. researchgate.net |

| Pyrrole-based Ionic Liquids | Bipolar Electropolymerization | Patterned polymer films in microfluidic devices | On-chip valving systems. nsf.gov |

Mechanistic Insights into Biological Interactions Non Clinical Research

Molecular Interactions with Enzymes and Proteins

The interaction of pyrrole-based compounds, particularly those with diaryl structures akin to 2-(3-methoxyphenyl)-1H-pyrrole, has been evaluated against several enzymes. These studies reveal specific modulatory effects, binding affinities, and conformational orientations within enzyme active sites.

UDP-N-acetylenolpyruvylglucosamine reductase (MurB): This enzyme is a key target in bacterial cell wall biosynthesis. While MurB is an attractive target for novel antibiotics because it is essential in bacteria and absent in eukaryotes, research on its inhibitors has primarily focused on scaffolds other than pyrroles. For instance, a fragment-based discovery approach against P. aeruginosa MurB led to the identification and crystallographic validation of a pyrazole (B372694) derivative that binds in the catalytic pocket near the FAD cofactor. Another study identified a series of 3,5-dioxopyrazolidines as novel inhibitors of MurB with activity against Gram-positive bacteria. Currently, there is limited published research detailing the direct modulation of the MurB active site by this compound or its close analogs.

Enoyl-ACP reductase (FabI): As a critical enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, FabI is a validated target for antibacterial agents. The scientific literature describes a variety of natural and synthetic inhibitors targeting FabI; however, these predominantly belong to other chemical classes. There is a scarcity of specific research focused on the inhibitory activity of this compound derivatives against this enzyme.